molecular formula C12H13N3O2S B1307147 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 436095-43-1

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B1307147
CAS No.: 436095-43-1
M. Wt: 263.32 g/mol
InChI Key: ZRTLYUDXBWQRKK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide. This nomenclature precisely describes the structural arrangement of functional groups within the molecule, indicating the presence of an amino group at the 3-position of the benzene ring, a sulfonamide functional group, and a pyridin-3-ylmethyl substituent attached to the nitrogen atom of the sulfonamide group.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N. The International Chemical Identifier string provides a more comprehensive structural description: InChI=1S/C12H13N3O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9,13H2. The corresponding International Chemical Identifier Key is ZRTLYUDXBWQRKK-UHFFFAOYSA-N, which serves as a unique digital fingerprint for this specific molecular structure.

The three-dimensional conformational structure of this compound reveals the spatial arrangement of its functional groups, with the pyridine ring positioned to allow potential intermolecular interactions through its nitrogen atom. The amino group on the benzene ring provides additional sites for hydrogen bonding and chemical reactivity, while the sulfonamide bridge connects the two aromatic systems through a flexible methylene linker.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service Registry Number for this compound is 436095-43-1. This unique identifier serves as the primary reference number in chemical databases and literature searches, ensuring unambiguous identification of this specific compound across various chemical information systems.

Alternative chemical identifiers for this compound include several database-specific codes and synonyms. The compound is catalogued in PubChem with the Compound Identifier number 3197650. The Distributed Structure-Searchable Toxicity Substance Identifier code is DTXSID80390416, which links the compound to toxicological databases maintained by the Environmental Protection Agency. The Wikidata identifier Q82187116 provides access to additional linked data resources.

The compound appears in chemical literature under various synonymous names, including 3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide and this compound. Additional catalog numbers and identifiers used by chemical suppliers include MFCD04035379 as the Molecular Design Limited number, and various proprietary catalog numbers such as SCHEMBL2850010 in chemical screening libraries.

Identifier Type Value Database/Source
Chemical Abstracts Service Number 436095-43-1 Chemical Abstracts Service
PubChem Compound Identifier 3197650 PubChem
Distributed Structure-Searchable Toxicity Substance Identifier DTXSID80390416 Environmental Protection Agency
Wikidata Identifier Q82187116 Wikidata
Molecular Design Limited Number MFCD04035379 Molecular Design Limited
International Chemical Identifier Key ZRTLYUDXBWQRKK-UHFFFAOYSA-N International Union of Pure and Applied Chemistry

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃N₃O₂S. This formula indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular weight is 263.32 grams per mole, as computed by PubChem using standardized atomic weights.

A detailed elemental composition analysis reveals the mass contribution of each element to the total molecular weight. Carbon contributes the largest mass fraction at 54.74 percent, representing 144.132 atomic mass units from twelve carbon atoms. Nitrogen accounts for 15.96 percent of the molecular weight, contributing 42.021 atomic mass units from three nitrogen atoms. Sulfur represents 12.18 percent of the total mass with 32.060 atomic mass units from a single sulfur atom. Oxygen contributes 12.15 percent, representing 31.998 atomic mass units from two oxygen atoms. Hydrogen provides the smallest mass contribution at 4.98 percent, with 13.104 atomic mass units from thirteen hydrogen atoms.

Element Count Atomic Weight (amu) Total Mass (amu) Mass Percentage (%)
Carbon 12 12.011 144.132 54.74
Hydrogen 13 1.008 13.104 4.98
Nitrogen 3 14.007 42.021 15.96
Oxygen 2 15.999 31.998 12.15
Sulfur 1 32.060 32.060 12.18
Total 31 - 263.315 100.00

The exact mass of this compound is 263.07284784 Daltons, which differs slightly from the molecular weight due to the use of exact isotopic masses rather than average atomic weights. This precise mass value is particularly important for mass spectrometry applications and high-resolution analytical techniques. The compound exhibits specific physical properties derived from its molecular composition, including a calculated density of 1.3 ± 0.1 grams per cubic centimeter and a predicted boiling point of 517.2 ± 60.0 degrees Celsius at 760 millimeters of mercury pressure.

Properties

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTLYUDXBWQRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390416
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436095-43-1
Record name 3-Amino-N-(3-pyridinylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436095-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Benzenesulfonamide Intermediate

  • Starting from a substituted benzene (often 3-nitrobenzene derivatives), sulfonation is performed using sulfonyl chlorides to introduce the sulfonamide group.
  • The sulfonyl chloride reacts with an amine (e.g., pyridin-3-ylmethylamine) to form the sulfonamide bond.
  • This step is typically carried out under mild basic conditions to neutralize the released HCl and promote coupling.

Introduction of the Amino Group

  • The amino group at the 3-position on the benzene ring is commonly introduced via reduction of a nitro group .
  • The precursor is often a 3-nitrobenzenesulfonamide derivative.
  • Reduction methods include catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reduction using agents such as iron powder in acidic media or tin(II) chloride.
  • This step must be carefully controlled to avoid reduction of other sensitive groups.

Attachment of Pyridin-3-ylmethyl Group

  • The pyridin-3-ylmethyl moiety is introduced by N-alkylation of the sulfonamide nitrogen.
  • This is typically achieved by reacting the sulfonamide intermediate with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine under basic conditions.
  • Alternatively, reductive amination can be employed by reacting the sulfonamide with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Sulfonation 3-nitrobenzenesulfonyl chloride + amine 3-nitro-N-pyridin-3-ylmethyl-benzenesulfonamide
2 Reduction Pd/C, H2 or SnCl2/acid 3-amino-N-pyridin-3-ylmethyl-benzenesulfonamide (target compound)
3 Purification Crystallization or chromatography Pure final product

Research Findings and Optimization

  • Yield and Purity: The reduction step is critical for yield and purity. Catalytic hydrogenation offers cleaner conversion with fewer side products compared to chemical reductions, which may require additional purification steps.
  • Reaction Conditions: Mild temperatures (room temperature to 50°C) and controlled pH during sulfonamide formation improve selectivity and reduce by-products.
  • Industrial Scale Considerations: Use of commercially available starting materials such as 3-nitrobenzenesulfonyl chloride and 3-(halomethyl)pyridine facilitates scale-up. The process benefits from safe, bulk-available reagents and controllable reaction parameters to ensure reproducibility and stereochemical integrity where applicable.

Comparative Analysis of Reduction Methods

Reduction Method Advantages Disadvantages Typical Yield (%)
Catalytic Hydrogenation Clean reaction, high selectivity Requires H2 gas and catalyst 85-95
SnCl2 / Acid Inexpensive reagents Generates tin waste, more workup 70-85
Fe / Acid Cheap and accessible Longer reaction times 65-80

Notes on Purification and Characterization

  • Purification is commonly achieved by recrystallization from solvents such as ethyl acetate or ethanol.
  • Characterization includes NMR (1H, 13C), IR spectroscopy (noting sulfonamide S=O stretches), and mass spectrometry.
  • Analytical data confirm the presence of the amino group, sulfonamide linkage, and pyridinylmethyl substituent.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose
Sulfonamide formation 3-nitrobenzenesulfonyl chloride, pyridin-3-ylmethylamine, base (e.g., triethylamine) Formation of sulfonamide bond
Nitro reduction Pd/C catalyst, H2 gas, solvent (ethanol or methanol) Conversion of nitro to amino
N-alkylation 3-(halomethyl)pyridine, base (K2CO3 or NaH) Attachment of pyridinylmethyl
Purification Recrystallization or chromatography Isolation of pure compound

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 3-amino-N-pyridin-3-ylmethyl-benzenesulfonamide exhibits notable anticancer effects. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study demonstrated that derivatives of benzenesulfonamide, including this compound, can significantly induce apoptosis in MDA-MB-231 breast cancer cells. The compound showed a 22-fold increase in annexin V-FITC-positive apoptotic cells compared to the control group .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231Not specifiedApoptosis induction
4eMDA-MB-23110.93–25.06Enzyme inhibition

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains.

Case Study: Inhibition of Bacterial Growth

In vitro studies have shown that derivatives of this compound exhibit significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with percentages reaching up to 80.69% at a concentration of 50 µg/mL .

Table 2: Antibacterial Efficacy of Derivatives

CompoundBacterial StrainInhibition (%)
4eStaphylococcus aureus80.69
4gKlebsiella pneumoniae79.46

Enzyme Inhibition

Another promising application is the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in various diseases, including cancer and obesity.

Case Study: Selectivity for Carbonic Anhydrase IX

The compound has been reported to selectively inhibit carbonic anhydrase IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating its potential as a therapeutic agent in treating tumors expressing CA IX .

Table 3: Enzyme Inhibition Data

EnzymeIC50 (nM)Selectivity
Carbonic Anhydrase IX10.93–25.06High
Carbonic Anhydrase II1.55–3.92Lower

Other Potential Applications

Beyond its anticancer and antibacterial properties, ongoing research is exploring additional therapeutic uses for this compound, including anti-inflammatory effects and roles in proteomics research .

Mechanism of Action

The mechanism of action of 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed effects. For example, sulfonamide compounds are known to inhibit bacterial DNA synthesis by competitively inhibiting the enzyme dihydropteroate synthase . This mechanism is crucial for their antibacterial properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Amino-N-[(pyridin-3-yl)methyl]benzenesulfonamide
  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • CAS Number : 436095-43-1
  • Key Features: Comprises a benzenesulfonamide core with an amino group at the 3-position and a pyridin-3-ylmethyl substituent on the sulfonamide nitrogen .

Chemical Properties :

  • The pyridin-3-ylmethyl group introduces aromatic stacking capabilities and modulates solubility through its polar nitrogen atom.

Comparison with Similar Compounds

Structural Variations in Benzenesulfonamide Derivatives

The following table highlights key structural differences and their implications:

Compound Name Substituents on Benzene Ring Pyridine Position Additional Functional Groups Unique Properties References
3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide -NH₂ at C3 3 None Enhanced hydrogen bonding via -NH₂; moderate lipophilicity
4-Methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide -OCH₃ at C4, -CH₃ at C3 3 Methoxy, methyl Improved solubility and metabolic stability due to methoxy group
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide -CF₃ at C2 3 Furan ring Increased electron-withdrawing effects from -CF₃; potential for π-π stacking with furan
3-Chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide -Cl at C3 3 Furan ring Chlorine enhances electrophilicity; furan may improve target selectivity
N-(pyridin-3-ylmethyl)benzenesulfonamide None 3 None Simpler structure; lower molecular weight (248.3 g/mol)

Impact of Substituents on Pharmacological Profiles

  • Amino Group (-NH₂): The presence of -NH₂ in the main compound may improve binding to enzymes or receptors via hydrogen bonding, contrasting with methoxy (-OCH₃) or methyl (-CH₃) groups in analogs, which prioritize solubility or steric effects .
  • Halogen Substituents : Chlorine (-Cl) or trifluoromethyl (-CF₃) groups enhance electrophilicity and metabolic stability but may reduce solubility compared to -NH₂ .

Comparative Physicochemical Properties

Property This compound 4-Methoxy-3-methyl Analog 2-(Trifluoromethyl) Analog
Molecular Weight 263.32 g/mol 292.34 g/mol 367.35 g/mol
Polar Surface Area ~90 Ų (estimated) ~85 Ų ~100 Ų
LogP (Lipophilicity) ~1.5 ~1.8 ~2.5
Solubility Moderate (aqueous) High Low

Biological Activity

3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide (CAS 436095-43-1) is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₃N₃O₂S and a molecular weight of approximately 263.32 g/mol. Its structure includes an amino group, a pyridine moiety, and a benzenesulfonamide core, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit bacterial DNA synthesis by competitively blocking the enzyme dihydropteroate synthase, which is crucial in folate biosynthesis in bacteria.
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It exhibits selective cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, indicating its potential as an anticancer agent .

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values suggest robust antibacterial properties:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus40
Klebsiella pneumoniae30

These results highlight its potential use in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

  • Cell Proliferation Inhibition : It significantly inhibits the proliferation of MDA-MB-231 cells with an IC₅₀ value around 0.126 µM. This suggests a strong selectivity for cancer cells over normal cells .
  • Apoptosis Induction : In vitro studies have shown that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of annexin V-FITC positive cells .

Case Studies

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on MDA-MB-231 and MCF-7 cell lines. The compound exhibited a significant decrease in cell viability at concentrations as low as 1 µM, with a notable increase in apoptotic markers compared to controls .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial efficacy against S. aureus and K. pneumoniae, where the compound showed inhibition rates of over 80% at a concentration of 50 µg/mL.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other sulfonamide derivatives:

Compound NameStructure FeaturesBiological Activity
SulfamethazineSimilar sulfonamide structureAntibacterial properties
SulfadiazineContains pyrimidineUsed for toxoplasmosis treatment
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamidePyrimidine instead of pyridineDifferent anticancer profile

This comparison illustrates the unique aspects of this compound regarding its selective enzyme inhibition and therapeutic applications.

Q & A

Q. What are the established synthetic routes for 3-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

The primary synthetic method involves reacting benzenesulfonyl chloride with 3-aminopyridine derivatives in a polar aprotic solvent (e.g., dichloromethane) with pyridine as a base to neutralize HCl byproducts. Reaction optimization can focus on:

  • Molar ratios : A 3:1 molar excess of sulfonyl chloride to amine ensures complete conversion .
  • Temperature : Heating to 313 K for 24 hours improves reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
  • Workup : Sequential washing with dilute HCl and brine removes unreacted reagents, followed by recrystallization from ethanol to achieve ~68% yield .

Q. How do FTIR and NMR spectroscopy confirm the structural integrity of this compound?

Key spectral markers include:

  • FTIR : A strong absorption band at ~1150–1300 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching of sulfonamide) .
  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.0–8.5 ppm, while the methylene bridge (N-CH₂-pyridine) resonates as a singlet near δ 4.5 ppm. The absence of amine protons (δ 1.5–3.0 ppm) confirms successful sulfonylation .

Advanced Research Questions

Q. What challenges arise in selective amino group protection during sulfonamide synthesis, and how can these be addressed?

Competitive reactivity at adjacent amino groups (e.g., in diaminopyridines) can lead to undesired bis-sulfonylation. For example, 2,3-diaminopyridine reacts selectively at the 3-position with tosyl chloride, forming a mono-protected product. Mitigation strategies include:

  • Steric/electronic tuning : Bulkier sulfonyl chlorides (e.g., tosyl vs. mesyl) may favor regioselectivity .
  • Temperature control : Lower temperatures (273–298 K) slow reaction kinetics, enabling better selectivity .

Q. How can computational methods predict the biological activity and interaction mechanisms of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking screens binding affinities to target proteins (e.g., microbial enzymes). For example:

  • Docking studies : Similar sulfonamides show strong binding to dihydropteroate synthase (DHPS) via hydrogen bonds with pyridine N and sulfonamide O atoms .
  • ADMET profiling : LogP values (<3) and polar surface area (>80 Ų) predict moderate bioavailability .

Q. What crystallographic data reveal about molecular packing and hydrogen-bonding interactions in sulfonamide derivatives?

Single-crystal X-ray diffraction of analogous compounds (e.g., N-(2-aminopyridin-3-yl)-4-methyl-benzenesulfonamide) shows:

  • Hydrogen-bonded dimers : Centrosymmetric N–H⋯N interactions form R₂²(8) motifs, stabilizing crystal lattices .
  • Dihedral angles : Tosyl benzene rings exhibit angles of 32.01–50.01° with the pyridine ring, influencing solubility and melting points .

Q. How can researchers resolve contradictions in antimicrobial activity data across sulfonamide derivatives?

Discrepancies in Minimum Inhibitory Concentration (MIC) values may arise from:

  • Structural variations : Electron-withdrawing groups (e.g., -CF₃) enhance activity against Gram-negative bacteria by improving membrane penetration .
  • Assay conditions : Standardizing broth microdilution protocols (e.g., pH 7.2, 37°C incubation) reduces variability .

Methodological Guidance

  • Synthetic optimization : Use fractional factorial designs to test solvent, temperature, and catalyst combinations .
  • Crystallography : Refine SHELXL parameters (e.g., H-atom constraints, displacement factors) for accurate structural resolution .
  • Bioactivity validation : Pair in vitro antimicrobial assays with in silico toxicity profiling to prioritize lead compounds .

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